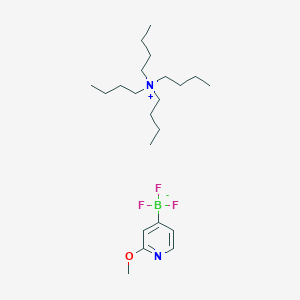
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a tetrabutylazanium cation and a trifluoro-(2-methoxypyridin-4-yl)boranuide anion. Its molecular structure and properties make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate typically involves the reaction of tetrabutylammonium fluoride with a suitable boron-containing precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoro-(2-methoxypyridin-4-yl)boranuide anion acts as a nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific substrates used. In Suzuki-Miyaura coupling, the products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to investigate its potential as a building block for drug development, particularly in the synthesis of complex molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate involves its role as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, the boranuide anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide: Similar in structure but with a fluorophenyl group instead of a methoxypyridinyl group.
Tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide: Contains a methoxyphenyl group, differing in the position of the methoxy group on the aromatic ring.
Uniqueness
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is unique due to the presence of the methoxypyridinyl group, which can influence its reactivity and interactions in chemical reactions. This structural variation can lead to different electronic and steric properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(2-methoxypyridin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H6BF3NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-6-4-5(2-3-11-6)7(8,9)10/h5-16H2,1-4H3;2-4H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGMOHAGWXPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42BF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














